molecular formula C12H11ClO3S B14560124 Naphthalen-1-yl 2-chloroethane-1-sulfonate CAS No. 61981-01-9

Naphthalen-1-yl 2-chloroethane-1-sulfonate

Cat. No.: B14560124
CAS No.: 61981-01-9
M. Wt: 270.73 g/mol
InChI Key: YPULOOZDZGGZIR-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2-chloroethane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring attached to a 2-chloroethane-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-1-yl 2-chloroethane-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of naphthalene with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2-chloroethane-1-sulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The sulfonate group can be reduced to a sulfonic acid or sulfone under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include naphthalen-1-yl 2-alkoxyethane-1-sulfonate, naphthalen-1-yl 2-aminoethane-1-sulfonate, and naphthalen-1-yl 2-thioethane-1-sulfonate.

    Oxidation: Products include naphthoquinone derivatives.

    Reduction: Products include naphthalen-1-yl 2-hydroxyethane-1-sulfonate and naphthalen-1-yl 2-ethane-1-sulfonic acid.

Scientific Research Applications

Naphthalen-1-yl 2-chloroethane-1-sulfonate has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a building block for drug candidates.

    Materials Science: It is employed in the fabrication of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe or reagent in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of naphthalen-1-yl 2-chloroethane-1-sulfonate depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new covalent bond. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl 2-bromoethane-1-sulfonate
  • Naphthalen-1-yl 2-iodoethane-1-sulfonate
  • Naphthalen-1-yl 2-fluoroethane-1-sulfonate

Uniqueness

Naphthalen-1-yl 2-chloroethane-1-sulfonate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chlorine atom makes it more reactive compared to its bromo, iodo, and fluoro counterparts, allowing for a broader range of chemical transformations. Additionally, its applications in medicinal chemistry and materials science highlight its versatility and importance in various research fields.

Properties

CAS No.

61981-01-9

Molecular Formula

C12H11ClO3S

Molecular Weight

270.73 g/mol

IUPAC Name

naphthalen-1-yl 2-chloroethanesulfonate

InChI

InChI=1S/C12H11ClO3S/c13-8-9-17(14,15)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2

InChI Key

YPULOOZDZGGZIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)CCCl

Origin of Product

United States

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